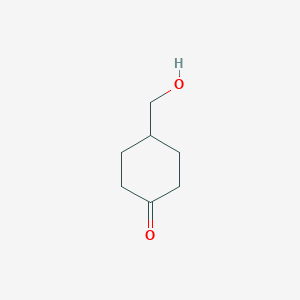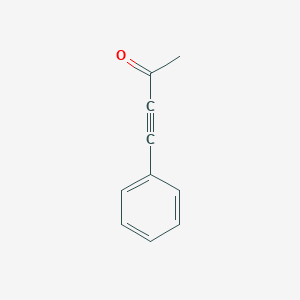
4-苯基-3-丁炔-2-酮
描述
4-Phenyl-3-butyn-2-one (4PB) is an organic compound belonging to the class of ketones. It is a colorless liquid with a sweet, ether-like odor. 4PB has a wide range of applications in the field of organic synthesis, biochemistry, and pharmacology. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 4PB has been studied for its potential therapeutic effects in the treatment of cancer, inflammation, and neurological disorders.
科学研究应用
药物代谢研究
4-苯基-3-丁炔-2-酮 (PBYO) 已被研究其在肝脏制剂中的还原代谢 . 当 PBYO 在存在 NADPH 的情况下与大鼠肝微粒体一起孵育时,形成了三键还原产物反式-4-苯基-3-丁烯-2-酮 (PBO) 和羰基还原产物 4-苯基-3-丁炔-2-醇 (PBYOL) . 该研究为该化合物的代谢途径提供了宝贵的见解。
Clerodane 二萜类化合物的合成
3-丁炔-2-酮,一种与 4-苯基-3-丁炔-2-酮密切相关的化合物,已被用于合成 Clerodane 二萜类化合物 . 这表明 4-苯基-3-丁炔-2-酮可以潜在用于类似的合成途径。
共轭芳基化
3-丁炔-2-酮也已被用作立体选择性共轭芳基化反应的底物,该反应由氯化镓 (III) 介导,生成 (E)-α,β-不饱和酮 . 这表明 4-苯基-3-丁炔-2-酮可用于类似的反应以生产有价值的化学产品。
锌电镀
4-苯基-3-丁烯-2-酮,4-苯基-3-丁炔-2-酮的衍生物,用作水性介质中锌电镀的添加剂 . 在添加到电镀槽之前将其溶解在甲醇中 .
谷胱甘肽转移酶的底物
反式-4-苯基-3-丁烯-2-酮,4-苯基-3-丁炔-2-酮的另一种衍生物,是谷胱甘肽转移酶的底物 . 该酶在细胞解毒过程中起着至关重要的作用。
芳香族 N2-取代的 2-嘧啶胺的合成
反式-4-苯基-3-丁烯-2-酮与甲基和苄基胍反应,生成芳香族 N2-取代的 2-嘧啶胺 . 这些化合物在药物化学领域具有潜在的应用。
作用机制
The reduction of the triple bond and carbonyl group of 4-phenyl-3-butyn-2-one by rat liver microsomes and cytosol has been investigated . The triple-bond-reduced product trans-4-phenyl-3-buten-2-one (PBO) and the carbonyl-reduced product 4-phenyl-3-butyn-2-ol (PBYOL) were formed when PBYO was incubated with rat liver microsomes in the presence of NADPH .
安全和危害
未来方向
The role of 4-Phenyl-3-butyn-2-one in zinc electroplating has been studied . The interactions between this organic additive, methanol, and water have been determined . Future studies could further investigate these interactions and the potential applications of 4-Phenyl-3-butyn-2-one in other industries.
生化分析
Biochemical Properties
4-Phenyl-3-butyn-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with liver microsomes and cytosol, where it undergoes reductive metabolism. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that 4-Phenyl-3-butyn-2-one interacts with specific reductases, which are distinct from the cytochrome P450 system. Additionally, the compound inhibits ethoxyresorufin-O-dealkylase activity in rat liver microsomes .
Cellular Effects
4-Phenyl-3-butyn-2-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with liver microsomes and cytosol indicates its potential impact on liver cell function. The inhibition of ethoxyresorufin-O-dealkylase activity suggests that 4-Phenyl-3-butyn-2-one may affect detoxification pathways and other metabolic processes within the cell .
Molecular Mechanism
The molecular mechanism of 4-Phenyl-3-butyn-2-one involves its reduction by liver microsomes and cytosol. The compound’s triple bond and carbonyl group are reduced to form trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, respectively . These reactions are facilitated by specific reductases that are distinct from the cytochrome P450 system. The inhibition of ethoxyresorufin-O-dealkylase activity further indicates that 4-Phenyl-3-butyn-2-one can modulate enzyme activity and influence metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-3-butyn-2-one change over time. The compound’s stability and degradation are influenced by the presence of NADPH and other cofactors. Over time, the reduction of 4-Phenyl-3-butyn-2-one to its metabolites, trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, can lead to changes in cellular function and enzyme activity . Long-term studies are needed to fully understand the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Phenyl-3-butyn-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 4-Phenyl-3-butyn-2-one may exhibit toxic or adverse effects, potentially disrupting cellular function and enzyme activity . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective use of this compound in research.
Metabolic Pathways
4-Phenyl-3-butyn-2-one is involved in several metabolic pathways, particularly those related to its reduction by liver microsomes and cytosol. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that 4-Phenyl-3-butyn-2-one interacts with specific reductases and may influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 4-Phenyl-3-butyn-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reduction by liver microsomes and cytosol suggests that it may be localized to specific cellular compartments where these enzymes are active
Subcellular Localization
The subcellular localization of 4-Phenyl-3-butyn-2-one is primarily within the liver microsomes and cytosol, where it undergoes reduction to its metabolites . The compound’s activity and function may be influenced by its localization to these specific compartments. Post-translational modifications and targeting signals may also play a role in directing 4-Phenyl-3-butyn-2-one to its site of action within the cell.
属性
IUPAC Name |
4-phenylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUQDJSUFHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171178 | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1817-57-8 | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbut-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Phenyl-3-butyn-2-one?
A1: The molecular formula of 4-Phenyl-3-butyn-2-one is C10H8O, and its molecular weight is 144.17 g/mol. []
Q2: Are there any notable spectroscopic characteristics of 4-Phenyl-3-butyn-2-one?
A2: While specific spectroscopic data is not extensively discussed in the provided research, 4-Phenyl-3-butyn-2-one and its derivatives are typically characterized using techniques like IR, 1H NMR, 13C NMR, and Mass Spectrometry. [, ]
Q3: How is 4-Phenyl-3-butyn-2-one metabolized in the liver?
A3: Research indicates that 4-Phenyl-3-butyn-2-one undergoes both triple bond and carbonyl reduction in rat liver preparations. [, ] Liver microsomes reduce the triple bond to form trans-4-phenyl-3-buten-2-one (PBO) in the presence of NADPH. [, ] Both microsomes and cytosol can reduce the carbonyl group, producing 4-phenyl-3-butyn-2-ol (PBYOL). [, ] Interestingly, the cytosolic reduction of PBYO yields only the S-enantiomer of PBYOL, whereas microsomes produce both R- and S-enantiomers. [, ]
Q4: Does 4-Phenyl-3-butyn-2-one affect drug-metabolizing enzymes?
A4: Yes, 4-Phenyl-3-butyn-2-one and its metabolite PBO significantly inhibit ethoxyresorufin-O-dealkylase (EROD) activity in rat liver microsomes, while PBYOL shows partial inhibition, and PBA has no effect. [, ]
Q5: What type of reductase is responsible for the triple bond reduction of 4-Phenyl-3-butyn-2-one in the liver?
A5: The research suggests a novel type of reductase is responsible, distinct from cytochrome P450. This is supported by the observation that typical cytochrome P450 inducers do not enhance triple bond reduction, and inhibitors like disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid effectively block the activity. [, ]
Q6: Do compounds with a triple bond always undergo reduction in the liver?
A6: No, the position of the triple bond is crucial. While 4-Phenyl-3-butyn-2-one, with a triple bond adjacent to a carbonyl group, undergoes reduction, other compounds like 1-phenyl-1-butyne, deprenyl, ethynylestradiol, and ethinamate, where the triple bond is not adjacent to a carbonyl, are not reduced by liver microsomes. [, ]
Q7: How does 4-Phenyl-3-butyn-2-one react with Grignard reagents?
A7: 4-Phenyl-3-butyn-2-one reacts with phenylacetylenic Grignard reagent under mild conditions to produce a different compound in high yield, demonstrating its utility in synthetic transformations. [, ]
Q8: Can 4-Phenyl-3-butyn-2-one be used in cyclization reactions?
A8: Yes, 4-Phenyl-3-butyn-2-one participates in various cyclization reactions. It reacts with aromatic aldehydes in the presence of phosphine catalysts to form functionalized tetrahydrofuran derivatives. [] It also undergoes spirocyclization with alkyne-tethered aromatics in the presence of silver nitrate/silica catalysts, yielding spirocycles. [] Additionally, it can react with unsaturated pyrazolones to form pyrano[2,3-c]pyrazoles and spiro-cyclopentanone-pyrazolones via phosphine-catalyzed cascade reactions. []
Q9: Can 4-Phenyl-3-butyn-2-one be used to synthesize cyclopentadiene?
A9: While not directly synthesized from 4-Phenyl-3-butyn-2-one, it plays a crucial role in the solar-driven conversion of endo-dicyclopentadiene to cyclopentadiene. [] The reaction, thermodynamically uphill under ambient conditions, becomes favorable at elevated temperatures achieved using concentrated solar energy. [] 4-Phenyl-3-butyn-2-one then reacts with the generated cyclopentadiene to synthesize a 2,5-norbornadiene derivative, showcasing a potential route for energy storage applications. []
Q10: What are potential research areas for 4-Phenyl-3-butyn-2-one in the future?
A10: Further exploration of the novel reductase responsible for the triple bond reduction of 4-Phenyl-3-butyn-2-one is crucial to fully characterize its activity and potential role in metabolizing other compounds. [, ] Additionally, expanding the scope of 4-Phenyl-3-butyn-2-one in synthetic methodologies, especially in the context of green chemistry and utilizing renewable energy sources, could be promising research avenues. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




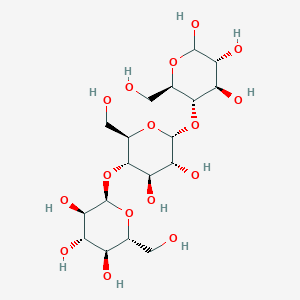
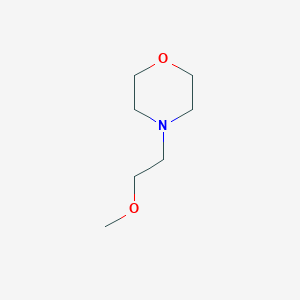

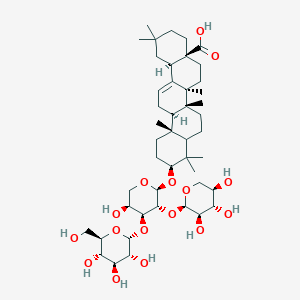
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
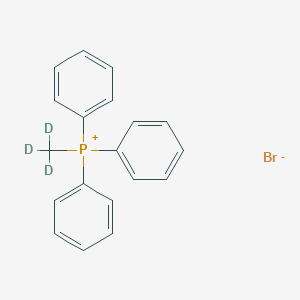
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

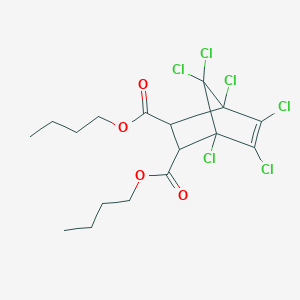
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)


